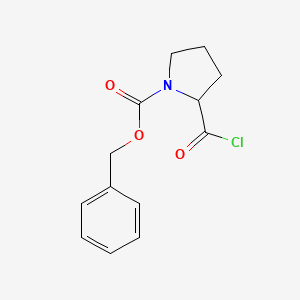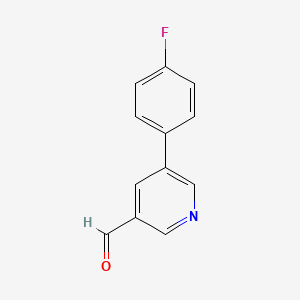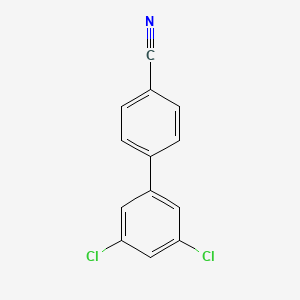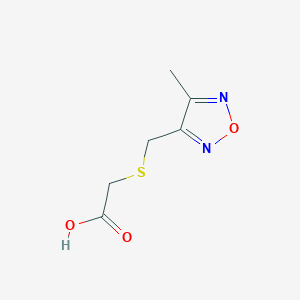
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Overview of Research Areas
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. While the direct studies on this compound are not readily available, insights can be drawn from related research involving furan derivatives and acetic acid components.
Furan Derivatives and Health Implications
- Furan fatty acids have been reported to exhibit beneficial health effects, including antioxidant and anti-inflammatory activities. However, their major metabolite, CMPF, has shown mixed results regarding its association with health conditions like diabetes and renal health (Xu et al., 2017).
Acetic Acid and Industrial Applications
- Acetic acid is recognized for its broad spectrum of antimicrobial activity and has been considered for wastewater disinfection. Its attributes include effectiveness even in the presence of organic matter and the absence of persistent toxic or mutagenic residuals. However, concerns include the potential increase in organic content in the effluent due to acetic acid decomposition and its relatively high cost, though this could decrease with increased demand and production (Kitis, 2004).
Biological and Environmental Impact
- The interaction of herbicides like 2,4-D, which shares structural similarities with furan derivatives, with the environment and non-target organisms, including their potential damage to crop plants like wheat, has been extensively studied. This highlights the importance of understanding the environmental and biological impacts of chemical compounds (Kumar & Singh, 2010).
Chemical Synthesis and Drug Development
- The manipulation and conversion of chemical structures like imidazoles, benzimidazoles, and triazoles, which are structurally related to furan compounds, play a significant role in the synthesis of CNS-active drugs. This suggests the potential of furan derivatives in drug development and therapeutic applications (Saganuwan, 2020).
Safety And Hazards
properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(8-11-7-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIHSFKFPYVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

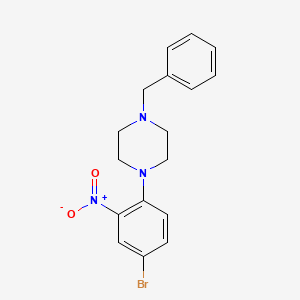
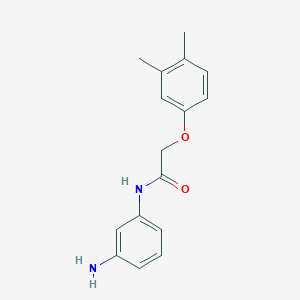
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)
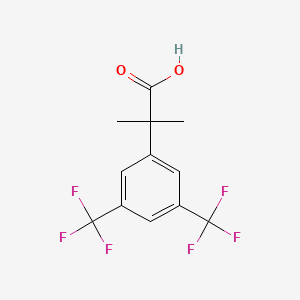
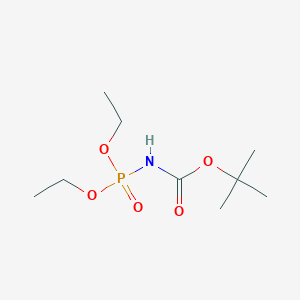
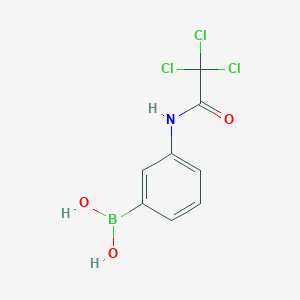
![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)


